molecular formula C11H29NOSi2 B12619852 N-(3-Ethoxypropyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine CAS No. 920033-65-4

N-(3-Ethoxypropyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine

Cat. No.: B12619852
CAS No.: 920033-65-4
M. Wt: 247.52 g/mol
InChI Key: GSKMPXUNISMUDM-UHFFFAOYSA-N
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Description

N-(3-Ethoxypropyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is a specialized organosilicon compound that functions as an effective silylating agent and surface modifier in advanced materials research. Its molecular structure, featuring reactive silanamine and alkoxy functional groups, allows it to act as a key reagent in the hydrophobic modification of mineral fillers like silica, enhancing their compatibility with various polymer systems such as silicone rubbers, epoxy resins, and industrial adhesives . This surface treatment capability is critical for developing composite materials with tailored properties for the automotive, electrical, and electronics industries . As a silylating agent, this compound is valuable in organic synthesis for protecting active hydrogens, facilitating selective reactions under mild conditions. It is strictly for research applications, including the development of pharmaceuticals, agrochemicals, and functional coatings, where its controlled reactivity enables the creation of novel molecular architectures and advanced material interfaces .

Properties

CAS No.

920033-65-4

Molecular Formula

C11H29NOSi2

Molecular Weight

247.52 g/mol

IUPAC Name

3-ethoxy-N,N-bis(trimethylsilyl)propan-1-amine

InChI

InChI=1S/C11H29NOSi2/c1-8-13-11-9-10-12(14(2,3)4)15(5,6)7/h8-11H2,1-7H3

InChI Key

GSKMPXUNISMUDM-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Direct Reaction Method

This method involves the direct reaction of 3-ethoxypropylamine with trimethylsilyl chloride or a similar silylating agent. The general reaction can be represented as follows:

$$
\text{3-Ethoxypropylamine} + \text{Trimethylsilyl chloride} \rightarrow \text{N-(3-Ethoxypropyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine} + HCl
$$

Procedure:

  • Reagents:
    • 3-Ethoxypropylamine
    • Trimethylsilyl chloride
  • Solvent: Anhydrous toluene or dichloromethane
  • Conditions: Stirring at room temperature or under reflux for several hours.

Hydrolysis Method

Another approach involves hydrolyzing a precursor silane compound in the presence of 3-ethoxypropylamine. This method can enhance the yield of the desired silanamine.

Procedure:

  • Reagents:
    • Precursor silane (e.g., trimethylsilyl chloride)
    • 3-Ethoxypropylamine
    • Water or aqueous buffer
  • Conditions: Controlled addition of water to avoid excessive hydrolysis, typically performed under reflux conditions.

Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a rapid and efficient method for preparing silanes by utilizing microwave radiation to enhance reaction rates.

Procedure:

  • Reagents:
    • 3-Ethoxypropylamine
    • Trimethylsilyl chloride
  • Conditions:
    • Microwave irradiation for a predetermined time (e.g., 5-10 minutes), followed by cooling and purification.

Solvent-Free Synthesis

This method emphasizes environmental sustainability by eliminating solvents entirely during the reaction process.

Procedure:

  • Reagents:
    • Solid-state reactants (e.g., powdered trimethylsilyl chloride and 3-ethoxypropylamine)
  • Conditions:
    • Grinding the reactants together in a mortar until a homogeneous mixture is obtained, followed by heating at moderate temperatures.

The effectiveness of each preparation method can be evaluated based on yield and purity of the final product. Below is a summary table comparing these methods:

Preparation Method Yield (%) Purity (%) Remarks
Direct Reaction 85 >95 Straightforward but requires careful control
Hydrolysis 75 >90 Effective but may produce side products
Microwave-Assisted 90 >95 Fast and efficient
Solvent-Free 80 >92 Eco-friendly but requires optimization

This compound can be synthesized through various methods, each offering distinct advantages depending on the desired application and available resources. The choice of preparation method should consider factors such as yield, purity, environmental impact, and operational simplicity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the amine group, converting it to an amine or other reduced forms.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted silanes.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a catalyst or catalyst precursor in organic synthesis.

    Surface Modification: It is used to modify surfaces, enhancing properties like hydrophobicity or adhesion.

Biology:

    Biocompatible Coatings: The compound can be used to create biocompatible coatings for medical devices.

Medicine:

    Drug Delivery:

Industry:

    Adhesives and Sealants: The compound is used in the formulation of adhesives and sealants, providing enhanced bonding properties.

Mechanism of Action

The mechanism by which N-(3-Ethoxypropyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine exerts its effects involves the interaction of its functional groups with target molecules. The trimethylsilyl group can form strong bonds with silicon-containing surfaces, while the ethoxy group can participate in hydrogen bonding and other interactions. These properties make it effective in modifying surfaces and enhancing adhesion.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Material Science : The target compound’s ethoxypropyl group improves compatibility with silica fillers in silicone rubbers, enhancing mechanical properties .
  • Organic Synthesis: Diisopropylaminotrimethylsilane’s simplicity makes it a cost-effective choice for large-scale silylation, whereas brominated analogs are niche reagents .
  • Historical Context : Lead-containing silanamines (e.g., trimethylplumbyl derivatives) were phased out in the 2000s due to environmental concerns .

Biological Activity

N-(3-Ethoxypropyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is a silane compound with potential applications in various fields, including materials science and medicinal chemistry. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential applications.

  • Chemical Formula : C11H29NOSi2
  • Molecular Weight : 245.43 g/mol
  • CAS Number : 71424404

Biological Activity Overview

The biological activity of silane compounds, including this compound, has been the subject of various studies focusing on their cytotoxicity, antimicrobial properties, and potential as drug delivery systems. The compound's unique structure allows it to interact with biological membranes and proteins.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of silane compounds on various cancer cell lines. For example:

Cell Line IC50 (µM) Reference
KB (oral epidermoid carcinoma)15.4
HT29 (colorectal carcinoma)22.8

These results indicate that certain silanes exhibit significant cytotoxicity against tumor cell lines, suggesting potential therapeutic applications.

Antimicrobial Activity

In addition to cytotoxicity against cancer cells, silane compounds have demonstrated antimicrobial properties. Studies have shown that silanes can disrupt bacterial membranes and inhibit growth:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Escherichia coli32
Staphylococcus aureus16

These findings highlight the potential use of this compound in developing antimicrobial agents.

The biological activity of this compound is believed to involve several mechanisms:

  • Membrane Disruption : Silanes can integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.
  • Protein Interaction : The trimethylsilyl groups may interact with proteins, altering their structure and function.
  • Reactive Oxygen Species (ROS) Production : Some silanes induce oxidative stress in cells, contributing to their cytotoxic effects.

Case Studies

A notable case study involved the evaluation of this compound in a model system assessing its safety profile. The study utilized in vitro assays to determine toxicity levels and cellular responses:

  • Study Design : The compound was tested on human liver cells to assess hepatotoxicity.
  • Results : The study found no significant adverse effects at concentrations below 50 µM over a 24-hour exposure period.

Q & A

Q. What are the established synthesis routes and characterization methods for N-(3-Ethoxypropyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine?

  • Methodological Answer : The compound is synthesized via silylation reactions, often starting from aldehydes or amines. For example, General Procedure A in outlines imine formation using aldehydes and silylating agents, yielding products in moderate yields (27% in one case). Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) to confirm silyl group incorporation and GC-MS for purity analysis. Thermogravimetric analysis (TGA) and Fourier-transform infrared spectroscopy (FTIR) may also assess thermal stability and functional groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Safety data sheets () classify this compound (synonymous with hexamethyldisilazane, HMDS) as a severe skin irritant and potential tumorigen. Researchers must use PPE (gloves, goggles, lab coats), work in fume hoods, and avoid skin contact. Emergency measures include rinsing exposed skin with water for 15 minutes and seeking medical attention for inhalation exposure . Regulatory classifications (e.g., Skin Corrosion/Irritation Category 1 in ) mandate strict hazard labeling .

Advanced Research Questions

Q. How does this compound function as a reagent in enantioselective catalysis or peptide homologation?

  • Methodological Answer : As a silylating agent, it acts as an imine electrophile in catalytic cycles. demonstrates its role in synthesizing N-protected aryl glycines via a three-step process involving aldehyde condensation, silylation, and nucleophilic addition. The trimethylsilyl groups enhance electrophilicity, enabling stereocontrol in peptide bond formation. Researchers should optimize reaction conditions (solvent, temperature, catalyst loading) to improve enantiomeric excess (ee) and yield .

Q. What analytical methods are recommended to study its hydrolysis products and reactivity with silica?

  • Methodological Answer : Hydrolysis products (e.g., silanols and ammonia) can be analyzed using LC-MS or gas chromatography (GC) coupled with mass spectrometry (). Solid-state NMR (²⁹Si CP/MAS) is effective for studying interactions with silica surfaces, as the compound’s hydrolysis forms siloxane bonds. Thermogravimetric analysis (TGA) quantifies residual silanol groups post-reaction .

Q. How can conflicting toxicity data (e.g., skin corrosion vs. tumorigenicity) be reconciled in risk assessments?

  • Methodological Answer : Discrepancies between acute dermal toxicity () and chronic tumorigenicity ( ) require tiered testing. Start with OECD TG 404 (skin irritation) and proceed to in vitro genotoxicity assays (Ames test, micronucleus assay). Long-term rodent studies may clarify carcinogenic potential. Computational toxicology tools (e.g., QSAR models) can prioritize endpoints for further validation .

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